N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-7(12-10-5)3-4-8-6(2)11/h3-4H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBKOOYLJGWEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the use of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) can facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or iodine (I2) in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has been investigated for its efficacy against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Properties
The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound demonstrated cytotoxic effects on HepG2 liver cancer cells in an MTT assay.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (breast cancer) | 30 | Cell cycle arrest at G0/G1 phase |
Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of therapeutic agents. This compound interacts with specific molecular targets such as enzymes and receptors. Studies have indicated that it may inhibit certain kinases involved in cancer cell proliferation.
Drug Design Pharmacophore
The compound's unique structural features make it a candidate for use as a pharmacophore in drug design. Its ability to modulate biological pathways suggests potential applications in developing new therapeutic agents for conditions such as cancer and infections.
Material Science
In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific properties. Its chemical structure allows it to serve as an intermediate in synthesizing more complex molecules used in polymers and coatings.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various tumor cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics to combat antibiotic resistance.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like glycogen synthase kinase 3 (GSK-3) and histone deacetylases (HDACs), which play crucial roles in cellular processes such as differentiation and proliferation . Additionally, it can modulate signaling pathways like NF-κB, which is involved in inflammation and cancer progression .
Comparison with Similar Compounds
Table 1: Key Analogues of N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Key Comparative Insights
Antibacterial Activity
Cephalosporin hybrids (e.g., compounds 16b and 16e) demonstrate the role of the 3-methyl-1,2,4-oxadiazole group in enhancing metabolic stability and target binding. The oxadiazole ring likely contributes to resistance against enzymatic degradation compared to traditional β-lactamase-sensitive cephalosporins.
Structural Versatility in Hybrid Scaffolds
- This contrasts with cephalosporin analogs, which are typically polar and less CNS-penetrant .
- Benzamide Hybrids (): Compounds 45 and 50 incorporate a thioether-linked oxadiazole, enhancing electronic interactions with targets like kinases or viral proteases. The dichloropyridine substituent further augments binding affinity in hydrophobic pockets .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data of Selected Analogues
Biological Activity
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its significant role in enhancing biological activity. The oxadiazole moiety contributes to the compound's reactivity and interaction with various biological targets. Its structure can be represented as follows:
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as:
- Glycogen Synthase Kinase 3 (GSK-3) : Involved in various signaling pathways related to cell growth and survival.
- Histone Deacetylases (HDACs) : Targeted for their role in cancer progression by regulating gene expression.
- Matrix Metalloproteinase 9 (MMP-9) : Implicated in tumor invasion and metastasis.
These interactions can lead to modulation of cellular processes such as apoptosis, proliferation, and differentiation .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, highlighting its potential as a therapeutic agent in combating infections. The Minimum Inhibitory Concentration (MIC) values reveal significant activity against both bacterial and fungal strains .
Anticancer Properties
The compound has been evaluated for its anticancer activity across several cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 (Lung Cancer) | <0.14 | Excellent cytotoxic profile |
| C6 (Rat Glioma) | 8.16 - 13.04 | Notable antiproliferative activity |
| L929 (Murine Fibroblast) | N/A | Selectivity observed |
The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit tumor growth through the aforementioned enzyme targets .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. For instance, variations in substitution patterns on the oxadiazole ring have been linked to changes in potency against cancer cell lines. Compounds with electron-donating groups tend to exhibit increased anti-proliferative effects .
Case Studies
Several studies have investigated the biological activity of related oxadiazole derivatives:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against human lung cancer cells (A549). Compounds with structural similarities to this compound showed varying degrees of cytotoxicity, emphasizing the importance of functional groups in enhancing efficacy .
- Antimicrobial Evaluation : Another study reported the synthesis of related compounds that demonstrated effective antimicrobial properties with low MIC values against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Evidence Source |
|---|---|---|---|
| Oxadiazole cyclization | NH₂OH·HCl, EtOH, reflux | 65–75% | |
| Acetamide coupling | Chloroacetyl chloride, TEA, RT | 70–85% | |
| Purification | Recrystallization (pet-ether/EtOAc) | 90–95% |
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and acetamide linkage. For example, the oxadiazole proton appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 224.0932) .
- Chromatography : TLC (hexane:EtOAc, 7:3) monitors reaction progress, while HPLC (C18 column, acetonitrile/water) ensures >95% purity .
Advanced: How do structural modifications in the oxadiazole ring affect the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methyl Substitution : The 3-methyl group on the oxadiazole enhances metabolic stability by reducing cytochrome P450 oxidation .
- Heterocycle Hybridization : Fusion with thienopyrimidine (e.g., in analogs) improves anticancer activity (IC₅₀: 2.1 µM vs. 8.4 µM for parent compound) by enhancing DNA intercalation .
- Electron-Withdrawing Groups : Fluorine or nitro substituents on the phenyl ring increase antimicrobial potency (MIC: 4 µg/mL vs. 16 µg/mL) by modulating membrane permeability .
Q. Table 2: SAR of Key Analogs
Advanced: What methodologies are used to study the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., 5-lipoxygenase) with ∆G values < −8 kcal/mol, suggesting strong inhibition .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for FLAP inhibitors) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = −12 kcal/mol) during target engagement .
Advanced: How can thermal and pH stability be assessed, and what do these studies reveal about storage and handling?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Degradation onset at 180°C indicates suitability for room-temperature storage .
- Differential Scanning Calorimetry (DSC) : Melting point (mp) of 145–148°C confirms crystalline stability .
- pH Stability Studies : Degrades rapidly at pH <3 (t₁/₂ = 2 hours) due to oxadiazole ring hydrolysis; stable at pH 5–7 (t₁/₂ > 1 month) .
Advanced: What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic profile?
Methodological Answer:
- In Vitro :
- In Vivo :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
